molecular formula C21H21F2N3O4S B2894122 1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034513-00-1

1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2894122
CAS No.: 2034513-00-1
M. Wt: 449.47
InChI Key: XJRXVQSVGSWRGR-UHFFFAOYSA-N
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Description

1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a sulfonyl group, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperidine ring and the imidazolidine-2,4-dione core. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as sulfonyl chlorides.

    Attachment of the 3,5-Difluorobenzyl Group: This step can be carried out using nucleophilic substitution reactions.

    Formation of the Imidazolidine-2,4-dione Core: This involves the cyclization of urea derivatives with appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring and the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its complex structure.

    Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-((3,5-Dichlorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
  • 1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione

Uniqueness

1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is unique due to the presence of the 3,5-difluorobenzyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for the development of pharmaceuticals with specific target profiles and improved efficacy.

Properties

IUPAC Name

1-[1-[(3,5-difluorophenyl)methylsulfonyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O4S/c22-16-10-15(11-17(23)12-16)14-31(29,30)24-8-6-18(7-9-24)25-13-20(27)26(21(25)28)19-4-2-1-3-5-19/h1-5,10-12,18H,6-9,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRXVQSVGSWRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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